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5-(3-Iodophenyl)pentanoic acid

Cat. No.: B13662086
M. Wt: 304.12 g/mol
InChI Key: GWTJLQRIJHIGSE-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Molecular Probes and Radiopharmaceutical Precursors

5-(3-Iodophenyl)pentanoic acid is a halogenated fatty acid analog that has garnered significant interest as a molecular probe and a precursor for radiopharmaceuticals. Halogenation, the process of introducing a halogen atom into a molecule, is a key strategy in designing probes for various imaging modalities. The iodine atom in this compound is of particular importance. Its presence allows for the potential introduction of a radioactive isotope of iodine, such as ¹²³I or ¹³¹I, transforming the compound into a radiotracer for use in Single-Photon Emission Computed Tomography (SPECT) imaging. frontiersin.org This technique is vital for non-invasively visualizing and quantifying biological processes at the molecular level.

The core structure of this compound, combining a phenyl ring with a pentanoic acid chain, allows it to mimic naturally occurring fatty acids. This mimicry is crucial for its function as a molecular probe, as it can be recognized and taken up by cells through fatty acid transport mechanisms. Once inside the cell, its metabolic fate can be tracked, providing valuable insights into cellular metabolism.

Furthermore, the synthesis of such compounds often involves the conversion of carboxylic acids to acid chlorides, which then react with other molecules to form the final product. This versatility in synthesis allows for the creation of a variety of derivatives tailored for specific research applications.

Historical Development of Aryl Iodide Derivatives in Targeted Imaging and Therapy Research

The use of aryl iodide derivatives in medical research has a rich history, particularly in the field of nuclear medicine. Early research focused on developing radioiodinated compounds for imaging various organs and physiological functions. The development of methods for the radioiodination of aryl iodides has been a critical area of study, with techniques like solid-phase exchange radioiodination facilitating the production of these important research tools. acs.org

Over the decades, numerous methodologies for aromatic iodination have been developed, including direct iodination and the use of activated precursors like aryl boronic acids and aryl diazonium salts. acs.org These advancements have enabled the synthesis of a wide array of aryl iodide derivatives with diverse applications.

In the context of cardiac imaging, radioiodinated fatty acids have been used to assess myocardial metabolism. snmjournals.org The development of agents like 15-(p-iodophenyl)-pentadecanoic acid (IPP) and its methylated analogs has provided valuable tools for evaluating regional fatty acid uptake and identifying areas of ischemia. snmjournals.orgscispace.com These compounds were designed to be extracted by the heart muscle similarly to natural fatty acids, allowing researchers to study myocardial energy metabolism. snmjournals.org The introduction of a terminal iodophenyl group was a key innovation that improved the stability and imaging characteristics of these fatty acid analogs. nih.gov

Significance of the Iodophenyl Moiety in Design of Fatty Acid Analogs

The iodophenyl moiety is a critical component in the design of fatty acid analogs for several reasons. Firstly, the presence of the iodine atom provides a site for radioiodination, as previously mentioned. This is essential for their use as probes in nuclear imaging.

Secondly, the iodophenyl group, being relatively bulky, can influence the metabolic fate of the fatty acid analog. For instance, it can sterically hinder the enzymes involved in beta-oxidation, the primary pathway for fatty acid breakdown. This can lead to prolonged retention of the analog within the cell, which is advantageous for imaging as it allows for a longer window to acquire data. scispace.comnih.gov

Research has shown that modifying the position of the methyl group in iodophenyl-substituted fatty acids can significantly affect their myocardial retention. scispace.com This highlights the importance of the precise molecular structure in determining the biological behavior of these probes. The unique "trapping" properties of some of these analogs make them particularly useful for evaluating regional metabolic abnormalities. scispace.com

Overview of Current Research Trajectories and Investigative Applications of this compound

Current research continues to explore the potential of this compound and related compounds in various areas of chemical and biological research. One area of investigation is its use as an albumin binder to modify the pharmacokinetic properties of radiopharmaceuticals. nih.govmdpi.com By attaching this molecule to a drug, its circulation time in the blood can be extended, potentially leading to improved therapeutic efficacy.

The synthesis of derivatives of this compound remains an active area of research. For example, the creation of ketoester frameworks from iodophenyl-substituted precursors through radical cyclization reactions demonstrates the ongoing efforts to build complex and functional molecules. The versatility of the iodophenyl moiety allows for its incorporation into a wide range of molecular structures, expanding its potential applications.

Furthermore, the development of new radiolabeling techniques, such as those involving copper-catalyzed reactions, continues to improve the efficiency and accessibility of radioiodinated probes. acs.org These advancements are crucial for the widespread use of these compounds in both preclinical and clinical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13IO2 B13662086 5-(3-Iodophenyl)pentanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13IO2

Molecular Weight

304.12 g/mol

IUPAC Name

5-(3-iodophenyl)pentanoic acid

InChI

InChI=1S/C11H13IO2/c12-10-6-3-5-9(8-10)4-1-2-7-11(13)14/h3,5-6,8H,1-2,4,7H2,(H,13,14)

InChI Key

GWTJLQRIJHIGSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)CCCCC(=O)O

Origin of Product

United States

Comprehensive Synthetic Methodologies and Advanced Chemical Modifications

Established Synthetic Routes to 5-(3-Iodophenyl)pentanoic Acid

The creation of this compound can be approached through several multi-step synthetic strategies. These routes often involve either the introduction of the iodine atom onto a pre-existing phenylpentanoic acid scaffold or the construction of the pentanoic acid chain onto an iodinated aromatic precursor.

A common strategy for synthesizing ω-phenylalkanoic acids involves building the molecule in a stepwise fashion to ensure the correct placement of functional groups. udel.eduyoutube.comlibretexts.org One plausible and efficient route to this compound involves a Grignard reaction. This method offers robust carbon-carbon bond formation. leah4sci.comlibretexts.org

The synthesis could commence with 3-bromoiodobenzene, which is converted into a Grignard reagent by reacting it with magnesium metal. This organometallic intermediate is then reacted with a suitable electrophile, such as 5-chlorovaleronitrile (B1664646) or a similar five-carbon chain with a reactive group, to form the basic carbon skeleton. Subsequent hydrolysis of the resulting nitrile would yield the desired carboxylic acid.

An alternative approach involves the Friedel-Crafts acylation of iodobenzene (B50100) with glutaric anhydride. This reaction, catalyzed by a Lewis acid like aluminum chloride, would produce 4-(3-iodobenzoyl)butanoic acid. The ketone can then be reduced to a methylene (B1212753) group via methods such as the Clemmensen or Wolff-Kishner reduction, yielding the final product, this compound. Process optimization for these routes focuses on maximizing yield, ensuring regioselectivity, and utilizing cost-effective and environmentally benign reagents.

Table 1: Comparison of Potential Synthetic Routes

Synthetic Route Key Reactions Advantages Challenges
Grignard Reaction Grignard reagent formation, Nucleophilic substitution, Nitrile hydrolysis Good for C-C bond formation, Versatile Sensitive to moisture and protic functional groups
Friedel-Crafts Acylation Electrophilic aromatic substitution, Ketone reduction Utilizes common starting materials Potential for side reactions, Harsh reduction conditions

Key precursors play a critical role in the synthesis. For instance, 5-bromopentanoic acid is a valuable precursor that can be used to introduce the pentanoic acid moiety. nih.gov A synthetic strategy could involve the formation of an amide bond between an iodinated aniline (B41778) (e.g., 3-iodoaniline) and an activated derivative of 5-bromopentanoic acid, such as its acyl chloride. This would form an intermediate like N-(3-iodophenyl)-5-bromopentanamide.

This intermediate is significant because the amide linkage provides a stable connection while the bromo group on the pentanoic chain remains available for further transformations, such as cyclization or substitution reactions. While the specific example in the subsection title mentions a "4-iodophenyl" amide, the principle applies directly to the synthesis of the 3-iodo isomer. The reactivity of such an intermediate is dictated by the two distinct functional handles: the aryl iodide, which can participate in cross-coupling reactions, and the alkyl bromide, which is susceptible to nucleophilic substitution. Subsequent hydrolysis of the amide bond under acidic or basic conditions would then liberate the this compound.

When the synthetic strategy involves iodinating the phenyl ring of 5-phenylpentanoic acid directly, achieving the correct regioselectivity is paramount. The pentanoic acid substituent is an ortho-, para-directing group, yet it is deactivating. Direct iodination would likely yield a mixture of ortho- and para-isomers, with the meta-isomer being a minor product.

To achieve specific meta-iodination, alternative methods are required. One approach is to start with a precursor that has a strong meta-directing group, perform the iodination, and then convert that group into the desired pentanoic acid side chain. For example, starting with nitrobenzene, iodination would occur at the meta position. The nitro group could then be reduced to an amine, which could be removed or converted via a Sandmeyer reaction to introduce a different functional group that facilitates the addition of the pentanoic acid chain.

More advanced techniques for regioselective iodination utilize hypervalent iodine reagents or specific catalysts that can direct the iodine to a particular position on the aromatic ring, sometimes guided by a directing group temporarily installed on the molecule. rsc.orgresearchgate.net

The aryl iodide moiety of this compound is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse library of analogs. nih.govmdpi.com These reactions are fundamental in modern organic synthesis for their ability to form carbon-carbon bonds under mild conditions. youtube.com

Suzuki-Miyaura Coupling : This reaction couples the aryl iodide with an organoboron reagent (boronic acid or ester). youtube.comorganic-chemistry.orglibretexts.orgyoutube.comyoutube.com By reacting this compound with various aryl or vinyl boronic acids, a wide range of biaryl or styrenyl analogs can be synthesized. This is particularly useful for modifying the electronic and steric properties of the aromatic ring.

Sonogashira Coupling : This reaction involves the coupling of the aryl iodide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.comresearchgate.net This method introduces an alkyne linkage, which can be used to extend the molecular framework or serve as a precursor for further transformations.

Heck Reaction : In the Heck reaction, the aryl iodide is coupled with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.orgnih.govfu-berlin.de This allows for the introduction of vinyl groups onto the phenyl ring, providing another route to functionalized analogs. rsc.org

Table 2: Palladium-Catalyzed Reactions for Analog Synthesis

Reaction Coupling Partner Bond Formed Catalyst System
Suzuki-Miyaura Boronic acid/ester C(sp²)-C(sp²) or C(sp²)-C(sp³) Pd catalyst, Base
Sonogashira Terminal alkyne C(sp²)-C(sp) Pd catalyst, Cu(I) co-catalyst, Base

Targeted Functionalization and Derivatization Approaches

The carboxylic acid group of this compound is the primary site for targeted functionalization, allowing for its conjugation to biomolecules and other functional units.

The carboxylic acid can be readily converted into more reactive derivatives, such as esters or amides, to facilitate bioconjugation. nih.govgoogle.com This is a cornerstone of its use in developing targeted agents for medical imaging and therapy. nih.gov

Amidation with Peptides : The carboxylic acid can be activated using standard peptide coupling reagents (e.g., carbodiimides like EDC, or reagents like HOBt/HBTU) and then reacted with a free amine group on a peptide. nih.gov This forms a stable amide bond, covalently linking the iodophenylpentanoic acid moiety to a targeting peptide. This is useful for delivering radioiodine (using isotopes like ¹²³I or ¹³¹I) to specific cells or tissues targeted by the peptide.

Conjugation with DOTA Chelators : DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a macrocyclic chelator widely used to complex radiometals like ⁶⁸Ga, ¹⁷⁷Lu, or ⁸⁹Zr for PET imaging or radiotherapy. nih.govnih.govresearchgate.net A derivative of DOTA with a free amine handle can be coupled to the carboxylic acid of this compound using amidation chemistry. illinois.eduresearchgate.net The resulting conjugate is a bifunctional molecule: the DOTA cage chelates a radiometal, while the iodophenyl group can either serve as a structural component or be used for radioiodination, creating a dual-modality imaging or therapeutic agent.

These derivatization approaches highlight the compound's role as a versatile linker, bridging targeting vectors like peptides with functional moieties such as chelators for radiometals.

Table 3: Compound Names Mentioned

Compound Name
This compound
3-bromoiodobenzene
5-chlorovaleronitrile
Iodobenzene
Glutaric anhydride
4-(3-iodobenzoyl)butanoic acid
5-bromopentanoic acid
3-iodoaniline
N-(3-iodophenyl)-5-bromopentanamide
5-phenylpentanoic acid
Nitrobenzene

Incorporation of Linker Molecules and Spacer Units

The covalent attachment of linker molecules or spacer units to this compound is a key strategy for developing bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs) or molecular probes. nih.gov Linkers can modulate properties like solubility, cell permeability, and the spatial relationship between two conjugated moieties. The two primary sites for linker attachment on this compound are the carboxylic acid terminus and the iodophenyl ring.

Amide Bond Formation: The most direct method for linker incorporation is through the formation of an amide bond at the carboxylic acid group. researchgate.net This reaction typically involves the activation of the carboxylic acid, followed by coupling with an amine-terminated linker. Common activating agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC), often used with an additive such as N-hydroxysuccinimide (NHS) to form a more stable active ester and improve reaction efficiency. mdpi.com A wide variety of amine-containing linkers, such as aliphatic diamines, polyethylene (B3416737) glycol (PEG) chains, or amino acids, can be incorporated using this method. mdpi.com

Palladium-Catalyzed Cross-Coupling: The aryl iodide provides a reactive handle for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions. wikipedia.org The Sonogashira coupling, for instance, allows for the attachment of alkyne-terminated linkers. libretexts.org In this reaction, the aryl iodide is coupled with a terminal alkyne in the presence of a palladium(0) catalyst, a copper(I) co-catalyst, and a mild base. wikipedia.orglibretexts.org This approach is particularly useful for creating rigid, linear connections and for introducing functionalities for subsequent modifications, such as click chemistry.

The choice of strategy depends on the desired properties of the final conjugate. Amide bond formation provides flexible, hydrophilic, or hydrophobic linkers, while Sonogashira coupling introduces rigid, alkyne-containing structures.

Attachment SiteReaction TypeLinker Functional GroupResulting LinkageKey Reagents
Carboxylic Acid Amide CouplingPrimary/Secondary AmineAmide BondEDC, DCC, NHS, HATU
Iodophenyl Ring Sonogashira CouplingTerminal AlkyneAryl-Alkyne BondPd(PPh₃)₄, CuI, Amine Base

Click Chemistry and Other Bioorthogonal Approaches for Advanced Conjugation

Bioorthogonal chemistry involves reactions that can occur in complex biological environments without interfering with native biochemical processes. mdpi.com Modifying this compound with a bioorthogonal handle allows for its specific and efficient conjugation to other molecules, such as proteins or fluorescent dyes, that bear a complementary reactive group. acs.org

Click Chemistry: The most prominent click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linkage. merckmillipore.comjpt.com To make this compound "clickable," it must be functionalized with either a terminal alkyne or an azide (B81097).

Alkyne Functionalization: An alkyne group can be installed by reacting the aryl iodide with a protected terminal alkyne (e.g., trimethylsilylacetylene) via a Sonogashira coupling, followed by deprotection. wikipedia.org Alternatively, the carboxylic acid can be coupled with an alkyne-containing amine linker (e.g., propargylamine).

Azide Functionalization: An azide can be introduced by coupling the carboxylic acid with an azide-containing amine linker, such as 1-amino-3-azidopropane or azido-PEG linkers. biosyntan.de

For applications in living systems where the cytotoxicity of copper is a concern, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is used. jpt.comwikipedia.org This copper-free method relies on the reaction of an azide with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO). biosyntan.de this compound can be functionalized with a DBCO moiety via amide coupling of its carboxylic acid with a DBCO-amine derivative.

Inverse Electron-Demand Diels-Alder (IEDDA) Reaction: This is another rapid and catalyst-free bioorthogonal reaction, typically involving a tetrazine and a strained alkene (e.g., trans-cyclooctene, TCO) or alkyne. nih.gov this compound can be prepared for IEDDA ligation by coupling its carboxylic acid with a linker containing a tetrazine or a TCO group. The extremely fast kinetics of this reaction make it ideal for applications where reactant concentrations are low. nih.gov

Bioorthogonal ReactionRequired Functional GroupMethod of Introduction on this compoundComplementary Partner
CuAAC / SPAAC Terminal AlkyneSonogashira coupling at the aryl iodide position.Azide
CuAAC / SPAAC AzideAmide coupling of the carboxylic acid with an azide-linker.Alkyne / Strained Alkyne
SPAAC Strained Alkyne (e.g., DBCO)Amide coupling of the carboxylic acid with a DBCO-linker.Azide
IEDDA TetrazineAmide coupling of the carboxylic acid with a tetrazine-linker.Strained Alkyne/Alkene (TCO)

Preclinical Biological Applications and Mechanistic Investigations of 5 3 Iodophenyl Pentanoic Acid and Its Derivatives

In Vitro Cellular Uptake and Intracellular Fate Studies

The cellular handling of iodophenyl fatty acids is a critical determinant of their utility as metabolic probes. Studies in various cell types have begun to unravel the kinetics and mechanisms governing their entry and subsequent distribution within the cell.

While specific kinetic data for 5-(3-Iodophenyl)pentanoic acid in a wide range of cell lines are not extensively documented, studies on analogous compounds in cardiomyocytes offer valuable insights. The uptake of radiolabeled fatty acids in the heart is a complex process influenced by regional blood flow and the rate of fatty acid extraction by myocardial cells.

In isolated rat hearts, the uptake of iodophenylpentadecanoate (IPPA) was found to be modified compared to native palmitate, suggesting that the addition of the iodophenyl group can influence the transport process across the cell membrane. nih.gov

Further research is required to establish the specific uptake kinetics of this compound in various tumor cell lines, which may exhibit altered fatty acid metabolism compared to cardiomyocytes.

Table 1: Comparative Myocardial Uptake of Iodinated Fatty Acid Analogs

CompoundModel SystemKey FindingsReference
123I-15-(p-iodophenyl)-3-methyl pentadecanoic acid (BMIPP)Human Myocardium (in vivo)Uptake correlates with early and delayed uptake of 11C-palmitate, reflecting blood flow and fatty acid extraction. nih.gov
Iodophenylpentadecanoate (IPPA)Isolated Rat HeartsModified uptake compared to palmitate; presence of iodophenyl radical impairs storage and oxidation. nih.gov

The transport of long-chain fatty acids across the plasma membrane is facilitated by a family of proteins known as Fatty Acid Transport Proteins (FATPs). nih.gov These proteins are believed to play a crucial role in the uptake of fatty acids in various tissues, including the heart, liver, and adipose tissue. nih.govnih.gov

While direct evidence for the involvement of specific FATPs in the transport of this compound is not yet available, it is highly probable that its cellular uptake is mediated by one or more members of the FATP family, given its structural similarity to endogenous long-chain fatty acids. The various FATP isoforms exhibit distinct tissue expression patterns and substrate specificities, which could influence the biodistribution of iodophenylpentanoic acids. nih.gov Further studies using cell lines with modulated FATP expression would be necessary to identify the specific transporters involved in the uptake of this compound and its derivatives.

Following cellular uptake, fatty acids are rapidly esterified to coenzyme A and then directed towards various metabolic and storage pathways. The intracellular fate of iodophenyl fatty acids appears to be significantly influenced by their chemical structure.

In isolated rat hearts, iodophenylpentadecanoate (IPPA) was found to have impaired storage into triglycerides and a modified distribution within phospholipids (B1166683) compared to palmitate. nih.gov This resulted in a significantly higher level of free, unesterified IPPA within the myocardial cells. nih.gov This suggests that the bulky iodophenyl group may hinder the activity of enzymes involved in triglyceride synthesis.

Studies with other radioiodinated aryl fatty acids have also indicated that their distribution can vary based on chain length, with radioactivity being detected in both cytosolic and nuclear-membrane fractions. The structural modifications, such as beta-methylation, can also lead to prolonged retention within the myocardium, suggesting altered metabolic processing. snmjournals.org

Table 2: Intracellular Fate of Iodophenylpentadecanoate (IPPA) in Isolated Rat Hearts

Metabolic ParameterObservation for IPPAComparison with PalmitateReference
Esterification into TriglyceridesImpairedLower than Palmitate nih.gov
Free Fatty Acid LevelHighHigher than Palmitate nih.gov
Phospholipid DistributionModifiedDifferent from Palmitate nih.gov

Investigation of Metabolic Pathways and Deiodination Mechanisms

The metabolic pathways of this compound are of significant interest as they determine its residence time in tissues and the nature of its metabolic products. The primary pathways for fatty acid catabolism are alpha- and beta-oxidation, while deiodination represents a specific metabolic step for this class of compounds.

Beta-oxidation is the principal pathway for the degradation of straight-chain fatty acids, occurring within the mitochondria and peroxisomes. wikipedia.orgadpcollege.ac.inmicrobenotes.com This process involves the sequential cleavage of two-carbon units from the acyl chain. wikipedia.orgadpcollege.ac.inmicrobenotes.com Studies on n-phenylalkanoic acids in bacteria have shown that they can be degraded via beta-oxidation, although the efficiency may differ from that of n-alkanoic acids. nih.govresearchgate.net In a study on volume-overloaded rabbit hearts, 125I-iodophenyl 9-methylpentadecanoic acid (9MPA) was shown to be rapidly metabolized to iodophenyl-3-methylnonanoic acid (3MNA) through beta-oxidation. nih.gov The presence of the aromatic ring in iodophenyl fatty acids appears to inhibit complete beta-oxidation. snmjournals.org

Alpha-oxidation is a metabolic pathway that involves the removal of a single carbon atom from the carboxyl end of a fatty acid. ourbiochemistry.comwikipedia.orgbyjus.com This pathway is particularly important for the metabolism of fatty acids with a methyl group at the beta-position, which blocks beta-oxidation. wikipedia.orgbyjus.com While this compound does not have a beta-methyl group, alpha-oxidation can also occur for other types of fatty acids, particularly in tissues like the brain. ourbiochemistry.comyoutube.com The relevance of alpha-oxidation to the metabolism of this compound in preclinical models has not been specifically investigated.

The identification of metabolites is crucial for understanding the complete metabolic fate of a compound. As mentioned, the beta-oxidation of 125I-iodophenyl 9-methylpentadecanoic acid (9MPA) in rabbit hearts produces iodophenyl-3-methylnonanoic acid (3MNA). nih.gov Analysis of the cardiac metabolism of omega-(p-iodo-phenyl)-pentadecanoic acid has also been performed, indicating that the metabolic products of these fatty acid analogs can be identified using techniques like gas-liquid chromatography-mass spectrometry. dntb.gov.ua

Deiodination, the removal of the iodine atom, is another potential metabolic pathway. While the deiodination of thyroid hormones is well-characterized, nih.govwikipedia.org the specific enzymes and mechanisms involved in the deiodination of iodo-phenyl fatty acids are less understood. Early studies with a beta-methylated iodoaryl fatty acid suggested that it underwent extensive deiodination. snmjournals.org The liberation of free iodide would be reflected by its accumulation in tissues with active iodide uptake mechanisms, such as the thyroid gland. snmjournals.org Further research is needed to isolate and characterize the full spectrum of metabolites of this compound and to determine their biological activities, if any.

Factors Influencing Carbon-Iodine Bond Stability and In Vivo Deiodination

The utility of iodinated compounds like this compound in preclinical and clinical settings, particularly when radiolabeled with iodine isotopes (e.g., ¹²³I, ¹²⁴I, ¹³¹I), is critically dependent on the stability of the carbon-iodine (C-I) bond. In vivo deiodination, the enzymatic or chemical cleavage of this bond, can significantly impact the compound's biodistribution, efficacy, and safety profile. The primary enzymes responsible for this metabolic process are a family of selenocysteine-containing proteins known as deiodinases, which regulate thyroid hormone levels by removing iodine atoms. nih.gov

Several structural and electronic factors inherent to the molecule influence the stability of the C-I bond and its susceptibility to deiodination:

Hybridization of the Carbon Atom: The C-I bond is generally more stable when the iodine is attached to an sp²-hybridized carbon, such as in an aromatic ring (an iodoarene), compared to an sp³-hybridized carbon. The iodophenyl group of this compound confers this stability.

Electronic Effects of Substituents: The electronic nature of other substituents on the aromatic ring can modulate C-I bond strength. Electron-withdrawing groups can sometimes stabilize the bond, while electron-donating groups, such as hydroxyl (-OH) or amino (-NH₂) groups, can increase the susceptibility to in vivo deiodination.

Steric Hindrance: Bulky groups near the iodine atom can sterically hinder the approach of deiodinase enzymes, thereby slowing the rate of deiodination.

Preclinical studies on analogous radioiodinated phenyl fatty acids, such as 15-(p-iodophenyl)pentadecanoic acid (IPPA), have demonstrated that the C-I bond on the terminal phenyl ring possesses sufficient stability for in vivo imaging applications. nih.gov High uptake and retention in target tissues like the myocardium indicate that rapid deiodination is not a predominant metabolic pathway for these structures, allowing them to act as tracers for processes like fatty acid metabolism. nih.govnih.gov This suggests that the foundational structure of an iodophenyl group attached to a fatty acid chain is a viable scaffold for designing metabolically stable iodinated probes.

Biological Target Identification and Validation (If applicable as a probe or ligand)

While specific biological targets for this compound have not been extensively reported in the literature, research on its structural isomer, 5-(4-Iodophenyl)pentanoic acid, and other similar fatty acid analogs provides strong indications of its potential biological interactions and pathways for target identification. The structural similarity to endogenous fatty acids suggests that its targets are likely to be enzymes and receptors involved in fatty acid transport and metabolism. nih.govcreative-proteomics.com

Ligand Binding Assays with Specific Receptors or Enzymes

Ligand binding assays are essential for identifying and characterizing the interaction between a molecule and its biological target. These assays measure the affinity (typically as the dissociation constant, Kd) and specificity of binding to a receptor or enzyme. For a compound like this compound, potential targets for binding assays would include proteins involved in fatty acid metabolism.

Studies on the analog 4-(p-iodophenyl) butyric acid have shown that this class of molecule can serve as an albumin-binding ligand, a property used to enhance the metabolic stability of other conjugated molecules. nih.gov Furthermore, the metabolism of 5-(4-Iodophenyl)pentanoic acid by fatty acid amide hydrolase (FAAH) points to this enzyme as a potential binding partner. biosynth.com Peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid metabolism and are activated by fatty acids, represent another important class of potential targets. mdpi.com

A hypothetical ligand binding study for this compound could involve competitive binding assays using a radiolabeled natural ligand for a suspected target (e.g., [³H]-anandamide for FAAH or a radiolabeled fatty acid for PPARγ). The ability of this compound to displace the radioligand would indicate binding, and the concentration required to displace 50% of the bound radioligand (IC₅₀) could be determined.

Table 1: Potential Molecular Targets for this compound for Ligand Binding Assays

Potential Target Target Class Rationale
Fatty Acid Amide Hydrolase (FAAH) Hydrolase The 4-iodo isomer is a known substrate. biosynth.com
Lipoxygenases (LOX) Oxidoreductase The 4-iodo isomer is a known inhibitor. biosynth.com
Peroxisome Proliferator-Activated Receptors (PPARs) Nuclear Receptor Key regulators of fatty acid metabolism. mdpi.com
Fatty Acid Binding Proteins (FABPs) Transport Protein Mediate intracellular transport of fatty acids. mdpi.com
Fatty Acid Transporter CD36 Transmembrane Protein Facilitates fatty acid uptake into cells. nih.gov

Enzyme Inhibition or Activation Studies in Preclinical Models

Following the identification of a binding interaction, studies are conducted to determine if this binding results in a functional effect, such as enzyme inhibition or activation. Information on the structural isomer, 5-(4-Iodophenyl)pentanoic acid, has shown that it acts as an inhibitor of the enzyme lipoxygenase. biosynth.com Lipoxygenases are involved in the inflammatory response by producing leukotrienes and prostaglandins. This finding suggests that this compound and its derivatives could also possess anti-inflammatory properties via inhibition of enzymes in the arachidonic acid cascade.

Enzyme inhibition studies typically measure the rate of an enzymatic reaction in the presence of varying concentrations of the inhibitor. From this data, key parameters like the half-maximal inhibitory concentration (IC₅₀) can be calculated. Further kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Table 2: Representative Enzyme Inhibition Data for an Analogous Compound

Compound Target Enzyme Inhibition Parameter (IC₅₀) Reference
5-(4-Iodophenyl)pentanoic acid Lipoxygenase Data not specified in source biosynth.com
Propylthiouracil (PTU) Type II Iodothyronine 5'-deiodinase Ki ≈ 174 µM nih.gov
CV-5975 Angiotensin Converting Enzyme (ACE) IC₅₀ = 3.1 nM nih.gov

This table includes data for other enzyme inhibitors to provide context for the types of parameters measured in such studies, as specific IC₅₀ values for the 4-iodo isomer's inhibition of lipoxygenase are not publicly available.

Proteomic and Metabolomic Approaches for Pathway Elucidation

In the absence of a known target, or to understand the broader biological effects of a compound, untargeted "omics" approaches like proteomics and metabolomics are invaluable. nih.gov These technologies allow for a global analysis of changes in protein and metabolite levels within a biological system (e.g., cells or tissues) following treatment with the compound.

Proteomics: This approach can identify the biological targets of a compound and its downstream effects on cellular pathways. A common strategy is activity-based protein profiling (ABPP), where a modified version of the compound is used as a probe to covalently label its protein targets, which are then identified by mass spectrometry. Alternatively, quantitative proteomics can be used to compare the abundance of thousands of proteins between treated and untreated samples, revealing pathways that are perturbed by the compound. nih.gov For this compound, this could reveal effects on proteins involved in fatty acid metabolism, inflammation, or other unforeseen pathways.

Metabolomics: This technique analyzes the complete set of small-molecule metabolites in a biological sample. By treating a system with this compound and analyzing the resulting changes in the metabolome, researchers can infer which metabolic pathways are affected. For instance, an accumulation of fatty acid precursors or a decrease in their downstream products could confirm that the compound interferes with fatty acid oxidation. nih.gov This approach provides a functional readout of the compound's activity and can help to formulate hypotheses about its mechanism of action.

Integrated analysis of proteomic and metabolomic data can provide a comprehensive understanding of a compound's mechanism of action, linking the modulation of specific protein targets to functional changes in metabolic pathways. mdpi.com

Radiochemistry and Molecular Imaging Research

Radiosynthesis of Iodine Isotopes Labeled 5-(3-Iodophenyl)pentanoic Acid and Analogs

The synthesis of radiolabeled versions of this compound is a critical step in its development as an imaging agent. Different iodine isotopes are chosen based on the intended application, with each requiring specific labeling strategies and optimization to ensure high quality for imaging and research.

The radioiodination of phenylpentanoic acid analogs with Iodine-123 ([¹²³I]) has been a focus for the development of agents for Single Photon Emission Computed Tomography (SPECT) imaging. One of the key applications for these tracers is in myocardial imaging, where they serve as fatty acid metabolism markers. For instance, [¹²³I]-β-methyl-iodophenyl-pentadecanoic acid ([¹²³I]-BMIPP) is a widely used SPECT agent for assessing fatty acid metabolism in the heart.

Iodine-125 ([¹²⁵I]) labeled derivatives are primarily synthesized for in vitro research and preclinical biodistribution studies. Due to its longer half-life (approximately 59 days), ¹²⁵I is well-suited for studies that require longer observation periods. The synthesis of [¹²⁵I]-labeled analogs allows for detailed investigation of their biological behavior in animal models, providing foundational data before moving to isotopes with shorter half-lives suitable for clinical imaging.

Iodine-124 ([¹²⁴I]) is a positron-emitting isotope with a half-life of 4.2 days, making it an attractive candidate for Positron Emission Tomography (PET) imaging, especially for studying biological processes that occur over several days. The development of [¹²⁴I]-labeled this compound would enable researchers to leverage the high sensitivity and quantitative capabilities of PET to track the distribution and kinetics of this fatty acid analog in vivo.

While specific studies on the [¹²⁴I]-radiolabeling of this compound are not extensively documented, the general methodologies for producing ¹²⁴I-labeled compounds are well-established. These methods provide a framework for the potential synthesis of [¹²⁴I]-5-(3-Iodophenyl)pentanoic acid for preclinical PET imaging research. The longer half-life of ¹²⁴I is particularly advantageous for longitudinal studies in animal models, allowing for the tracking of the radiotracer over an extended period.

Achieving high radiochemical yield, purity, and molar activity is paramount in the synthesis of radiopharmaceuticals to ensure high-quality imaging and accurate quantification. For radioiodinated compounds, these parameters are influenced by several factors including the choice of precursor, the labeling method, reaction conditions (temperature, time, pH), and the purification process.

For example, in the synthesis of a ¹²⁵I-labeled azide (B81097) prosthetic group, a radiochemical yield of 75 ± 10% was achieved, with a radiochemical purity of over 99% after HPLC purification. nih.gov The molar activity, a measure of the radioactivity per mole of a compound, is also a critical parameter, particularly for receptor-based imaging where a high molar activity is necessary to avoid saturation of the target receptors with non-radioactive compound. Optimization of these parameters is a key focus of radiopharmaceutical development.

Several techniques are employed for the radiosynthesis of iodinated compounds, each with its own advantages and limitations.

Isotopic Exchange: This method involves the exchange of a non-radioactive iodine atom in the molecule with a radioactive iodine isotope. For instance, 15-(p-iodophenyl)-pentadecanoic acid (p-IPPA) has been labeled with ¹²³I via iodine-isotope exchange, achieving a high radiochemical yield of 95% within one hour. biosynth.com This technique is often straightforward but may result in lower molar activity compared to methods that introduce the radioisotope into a non-iodinated precursor.

Triazene (B1217601) Decomposition: This method utilizes a triazene precursor which, upon acid-catalyzed decomposition in the presence of a radioiodide source, releases a diazonium salt that is subsequently substituted by the radioiodine. This technique can be effective for introducing radioiodine into aromatic rings.

Hydroboration-Iodination: This is a versatile method for the synthesis of radioiodinated compounds. It typically involves the hydroboration of an alkene or alkyne with a borane (B79455) reagent, followed by iodination of the resulting organoborane with a radioiodide source in the presence of an oxidizing agent. This approach allows for the regioselective introduction of radioiodine. The use of arylboronate esters as precursors for radioiodination with no-carrier-added ¹²³I has been shown to produce high yields of radiochemically pure products. nih.gov

Table 1: Radiosynthesis Techniques for Iodine Isotopes

Technique Description Advantages Disadvantages
Isotopic Exchange Exchange of a stable iodine atom with a radioactive isotope. Simple and direct method. Can result in lower molar activity.
Triazene Decomposition Utilizes a triazene precursor that decomposes to form a diazonium salt, which is then substituted by radioiodine. Can be used for aromatic ring labeling. Requires synthesis of a specific precursor.
Hydroboration-Iodination Hydroboration of an unsaturated bond followed by iodination of the organoborane intermediate. Versatile and allows for regioselective labeling. May involve multiple steps.

Preclinical Molecular Imaging Studies (Non-human models)

Preclinical imaging studies in non-human models are essential for evaluating the potential of new radiotracers before they can be considered for human use. These studies provide valuable information on the biodistribution, pharmacokinetics, and targeting efficacy of the radiolabeled compound.

The development of a robust PET imaging protocol is crucial for obtaining reliable and reproducible data from preclinical studies. A typical protocol for a [¹²⁴I]-labeled fatty acid analog would involve several key steps:

Animal Model Selection: The choice of animal model depends on the research question. For example, in oncology, tumor-bearing mouse or rat models are commonly used.

Radiotracer Administration: The [¹²⁴I]-labeled compound is typically administered intravenously.

Imaging Time Points: Due to the 4.2-day half-life of ¹²⁴I, imaging can be performed at multiple time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to assess the dynamic changes in radiotracer distribution.

Image Acquisition: Animals are anesthetized and placed in a small-animal PET scanner. The acquisition time is optimized to obtain sufficient counts for good image quality.

Image Reconstruction and Analysis: The raw PET data is reconstructed into images, often co-registered with CT or MRI scans for anatomical reference. Quantitative analysis involves drawing regions of interest (ROIs) over various organs and tumors to determine the radiotracer uptake, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).

While specific preclinical PET imaging studies utilizing [¹²⁴I]-5-(3-Iodophenyl)pentanoic acid are not yet widely published, the general protocols established for other ¹²⁴I-labeled compounds in oncology and cardiology provide a strong foundation for its future evaluation. nih.gov The ability to perform longitudinal imaging with ¹²⁴I-PET offers a significant advantage in monitoring disease progression and response to therapy in preclinical models.

Single-Photon Emission Computed Tomography (SPECT) Imaging Protocol Development

No data available.

Quantitative Analysis of Radiotracer Biodistribution and Pharmacokinetics in Animal Models

No data available.

Evaluation of Tracer Specificity and Selectivity in Preclinical Disease Models (e.g., tumor uptake, myocardial metabolism)

No data available.

Advanced Analytical and Spectroscopic Methodologies in Research

Chromatographic Techniques for Research Purity and Identity Confirmation

Chromatography is an indispensable tool in chemical analysis, enabling the separation, identification, and purification of components within a mixture. For a research compound like 5-(3-Iodophenyl)pentanoic acid, various chromatographic methods are applied to ensure the material used in further studies is of the highest possible purity.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis and purification of non-volatile organic compounds. In the context of this compound, reversed-phase HPLC (RP-HPLC) is the most common modality. shimadzu.com This method utilizes a nonpolar stationary phase (typically a C18-modified silica) and a polar mobile phase.

The separation principle relies on the differential partitioning of the analyte between the stationary and mobile phases. Due to its lipophilic iodophenyl group and the alkyl chain, this compound interacts with the C18 stationary phase. The polarity of the mobile phase, often a mixture of water and an organic solvent like acetonitrile, is carefully adjusted to control the elution time. sielc.com An acidic modifier, such as formic acid or phosphoric acid, is typically added to the mobile phase to suppress the ionization of the carboxylic acid group, ensuring a sharp, well-defined chromatographic peak. shimadzu.com Purity is assessed by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. For purification, fractions corresponding to the main peak are collected.

ParameterTypical Conditions
Stationary Phase (Column)Reversed-Phase C18 (Octadecyl-silica), 5 µm particle size
Mobile PhaseIsocratic or gradient elution with Acetonitrile and Water (containing 0.1% Formic or Phosphoric Acid) sielc.compensoft.net
Flow Rate1.0 mL/min
DetectionUV-Vis spectroscopy, typically monitored at a wavelength where the aromatic ring absorbs (e.g., 225-254 nm) pensoft.net
TemperatureAmbient or controlled (e.g., 30 °C) pensoft.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate and identify volatile and semi-volatile compounds. mdpi.com While this compound itself is not sufficiently volatile for direct GC analysis due to its polar carboxylic acid group, GC-MS is highly valuable for its analysis following a derivatization step. mdpi.com

For metabolite profiling, where the compound might be identified in a complex biological matrix, derivatization is essential. mdpi.com This process converts the non-volatile carboxylic acid into a volatile ester, most commonly through silylation (e.g., using N,O-Bis(trimethylsilyl)trifluoroacetamide, BSTFA) or methylation. This chemical modification masks the polar functional group, reducing its boiling point and allowing it to be vaporized and passed through the GC column. mdpi.com Once separated by the GC, the derivatized compound enters the mass spectrometer, where it is ionized (typically by electron ionization) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that confirms the molecular identity and can be used for quantification. jmchemsci.com

StepDescription
Sample PreparationExtraction from the matrix followed by concentration to dryness. mdpi.com
DerivatizationConversion of the carboxylic acid to a volatile ester (e.g., a trimethylsilyl (B98337) ester) to enable gas-phase analysis. mdpi.com
GC SeparationSeparation on a capillary column (e.g., DB-5ms) using a temperature program to elute compounds based on their boiling points. semanticscholar.org
MS DetectionIonization and fragmentation of the eluted compound, followed by detection of the mass-to-charge ratio of the fragments to confirm identity. researchgate.net

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used extensively in synthetic organic chemistry to monitor the progress of a reaction. itwreagents.comsilicycle.com During the synthesis of this compound, TLC allows the chemist to quickly determine if the starting materials have been consumed and if the desired product has been formed. thieme.deresearchgate.net

A small aliquot of the reaction mixture is spotted onto a TLC plate, which is typically coated with silica (B1680970) gel (the stationary phase). aga-analytical.com.pl The plate is then placed in a developing chamber containing a suitable solvent system, or mobile phase (e.g., a mixture of ethyl acetate (B1210297) and hexane). The mobile phase ascends the plate via capillary action, carrying the components of the mixture with it at different rates based on their polarity and affinity for the stationary phase. aga-analytical.com.pl The less polar compounds travel further up the plate. By comparing the spots from the reaction mixture to spots of the starting materials, the formation of the new product spot can be observed. Visualization is often achieved under UV light, where the aromatic ring will be fluorescent, or by using chemical stains that react with the carboxylic acid group, such as bromocresol green. illinois.edu

ParameterDescription
Stationary PhaseSilica gel coated on a glass or aluminum backing. aga-analytical.com.pl
Mobile PhaseA solvent system optimized for separation, typically a mixture of a nonpolar solvent (e.g., hexane, petroleum ether) and a polar solvent (e.g., ethyl acetate). rsc.orgrsc.org
ApplicationA small spot of the reaction mixture is applied near the bottom of the plate.
VisualizationUV light (254 nm) or chemical staining (e.g., potassium permanganate, bromocresol green for acidic spots). illinois.edu

Spectroscopic Characterization for Structural Elucidation of Research Compounds

Spectroscopy involves the interaction of electromagnetic radiation with matter to obtain structural information. For this compound, spectroscopic methods are essential for unambiguously confirming that the correct molecular structure has been synthesized. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. mdpi.com

¹H NMR: A proton (¹H) NMR spectrum of this compound would reveal the number of different types of protons, their electronic environments, and their proximity to other protons. The aromatic region would show distinct signals for the four protons on the 1,3-disubstituted benzene (B151609) ring. The aliphatic region would contain signals for the eight protons of the pentanoic acid chain, with their chemical shifts and splitting patterns indicating their position relative to the aromatic ring and the carboxylic acid group. The carboxylic acid proton itself would typically appear as a broad singlet at a very downfield chemical shift.

Proton AssignmentExpected Chemical Shift (δ, ppm)Expected Multiplicity
Carboxylic Acid (-COOH)10.0 - 12.0Broad Singlet (br s)
Aromatic (Ar-H)7.0 - 7.8Multiplets (m)
Benzylic (-CH₂-Ar)2.5 - 2.7Triplet (t)
Methylene (B1212753) α to COOH (-CH₂-COOH)2.2 - 2.4Triplet (t)
Other Methylene (-CH₂-)1.5 - 1.8Multiplets (m)

¹³C NMR: A carbon-13 (¹³C) NMR spectrum provides information on the different types of carbon atoms in the molecule. For this compound, distinct signals would be observed for the carbonyl carbon of the carboxylic acid, the six unique aromatic carbons (including the carbon atom directly bonded to the iodine, which has a characteristic chemical shift), and the five aliphatic carbons of the pentanoic acid chain.

Carbon AssignmentExpected Chemical Shift (δ, ppm)
Carboxylic Acid (C=O)175 - 180
Aromatic (C-Ar)125 - 145
Aromatic (C-I)90 - 100
Aliphatic (-CH₂-)24 - 36

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. nih.gov The IR spectrum of this compound would show characteristic absorption bands confirming the presence of its key functional groups.

The most prominent feature would be a very broad absorption band in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. libretexts.orgspectroscopyonline.com A strong, sharp absorption band around 1700-1730 cm⁻¹ would correspond to the C=O (carbonyl) stretching vibration. spectroscopyonline.comlibretexts.org Additional bands confirming the aromatic ring (C=C stretches around 1600-1450 cm⁻¹) and the aliphatic C-H bonds (stretches around 3000-2850 cm⁻¹) would also be present. vscht.cz

Functional Group VibrationExpected Absorption Range (cm⁻¹)Band Description
O-H Stretch (Carboxylic Acid)3300 - 2500Very Broad, Strong
C-H Stretch (Aromatic)3100 - 3000Medium, Sharp
C-H Stretch (Aliphatic)3000 - 2850Strong, Sharp
C=O Stretch (Carboxylic Acid)1730 - 1700Strong, Sharp spectroscopyonline.com
C=C Stretch (Aromatic)1600 - 1450Medium to Weak, Sharp
C-O Stretch (Carboxylic Acid)1320 - 1210Strong libretexts.orgspectroscopyonline.com

Radiometric Analytical Techniques for Labeled Compounds

Radiolabeling this compound, typically with a radioisotope of iodine (e.g., Iodine-123, Iodine-125, or Iodine-131), transforms it into a radiotracer. The subsequent analysis of these labeled compounds requires specialized radiometric techniques to assess their distribution, purity, and localization.

Gamma counting is a fundamental technique used to quantify the amount of radioactivity in biological samples, providing critical data for ex vivo tissue distribution studies. After administration of a radiolabeled compound like [¹²⁵I]this compound to a research animal, various tissues and organs are harvested at specific time points. A gamma counter is then used to measure the gamma-ray emissions from each sample, allowing for the determination of the concentration of the radiotracer in different tissues.

This data is often expressed as a percentage of the injected dose per gram of tissue (%ID/g), providing a quantitative measure of the compound's uptake and retention. These studies are essential for understanding the pharmacokinetics and biodistribution of the radiotracer, identifying target tissues, and assessing non-target accumulation. For instance, in the development of new radiopharmaceuticals, gamma counting helps to determine if the agent localizes in the intended target organ with sufficient concentration for imaging or therapeutic efficacy, while also evaluating its clearance from the body.

Ensuring the radiochemical purity of a radiopharmaceutical is a critical quality control step. researchgate.net Radiochemical impurities can arise from the radiolabeling process or from radiolysis during storage, and their presence can lead to poor image quality or unintended radiation doses to non-target tissues. researchgate.netymaws.com Radio-High-Performance Liquid Chromatography (Radio-HPLC) and Radio-Thin-Layer Chromatography (Radio-TLC) are the two most common methods for assessing radiochemical purity. researchgate.netescholarship.org

Radio-HPLC combines the separation power of HPLC with a radiation detector. This technique allows for the separation of the desired radiolabeled compound from unlabeled precursors, radiolabeled impurities, and free radioisotopes. researchgate.net The retention time of the main radioactive peak is compared to that of a non-radioactive ("cold") standard to confirm the identity of the radiopharmaceutical. researchgate.net The integration of the peak areas in the radio-chromatogram allows for the quantification of the radiochemical purity. nih.gov Radio-HPLC is particularly valuable for separating and identifying structurally similar impurities that may not be resolved by Radio-TLC. researchgate.net

Radio-TLC is a simpler and often faster method for determining radiochemical purity. escholarship.orgnih.gov It involves spotting the radiopharmaceutical onto a TLC plate, which is then developed in a suitable mobile phase. ymaws.com The separation of components is based on their differential partitioning between the stationary and mobile phases. ymaws.com After development, a radio-TLC scanner is used to measure the distribution of radioactivity along the plate, allowing for the calculation of the percentage of radioactivity associated with the desired compound. researchgate.net While generally less resolving than Radio-HPLC, Radio-TLC is a robust and widely used method for routine quality control. researchgate.netescholarship.org

Parameter Radio-HPLC Radio-TLC
Principle Separation based on differential partitioning between a stationary phase in a column and a liquid mobile phase under high pressure, with radioactivity detection. researchgate.netSeparation based on differential partitioning between a thin layer of adsorbent material on a plate and a liquid mobile phase, with radioactivity detection. ymaws.com
Resolution High, capable of separating closely related impurities. researchgate.netLower than HPLC, may not resolve all impurities. researchgate.net
Speed Generally slower due to longer run times.Typically faster analysis time. escholarship.org
Application Detailed purity analysis, identification of impurities, method development. researchgate.netnih.govRoutine quality control, rapid assessment of labeling efficiency. escholarship.orgnih.gov

Autoradiography is a powerful imaging technique that provides information on the microscopic distribution of a radiotracer within tissues and cells. After the administration of a radiolabeled compound, tissue sections are prepared and placed in close contact with a photographic emulsion or a radiation-sensitive phosphor imaging plate. The radiation emitted from the radiotracer exposes the emulsion or plate, creating a latent image that corresponds to the spatial distribution of the radioactivity.

This technique can reveal the specific cells or subcellular structures where the radiotracer has accumulated. For instance, if a radiolabeled derivative of this compound is designed to target a specific receptor, autoradiography can visually confirm its binding to receptor-rich regions of a tissue. When using isotopes like Iodine-125, the "infinite thickness" of the tissue section in relation to the emitted radiation's path length is a critical factor for quantitative analysis. documentsdelivered.com This ensures that all emitted radiation from a given point in the tissue contributes to the autoradiographic image. This technique is invaluable for validating the targeting specificity of a radiotracer at a microscopic level.

Structure Activity Relationships Sar and Rational Design Principles

Influence of Alkyl Chain Length and Branching on Biological and Pharmacokinetic Profiles (e.g., pentanoic vs. butanoic acid analogs)

Detailed Research Findings:

Chain Length and Lipophilicity: The length of the alkyl chain directly correlates with the compound's lipophilicity. Shortening the chain (e.g., to butanoic or propanoic acid analogs) would decrease lipophilicity, potentially increasing aqueous solubility but possibly reducing the ability to cross lipid membranes. Conversely, extending the chain (e.g., to hexanoic or heptanoic acid analogs) increases lipophilicity, which may enhance membrane permeability and binding to hydrophobic pockets in a target protein, but could also lead to decreased solubility and increased non-specific binding or toxicity. youtube.com

Optimal Chain Length for Activity: For many bioactive compounds, there is an optimal alkyl chain length for maximum efficacy. Studies on other phenylalkanoic acid derivatives have shown that biological activity can peak at a specific chain length before decreasing. For instance, in a series of phenyl/naphthylacetyl pentanoic acid derivatives, the pentanoic acid chain was found to be a key feature for their cytotoxic properties. nih.gov The five-carbon chain in the parent compound likely provides an optimal distance and flexibility to position the phenyl ring and carboxylic acid for effective target engagement.

Branching Effects: Introducing branching, such as a methyl or ethyl group on the alkyl chain, restricts conformational flexibility. This can be advantageous if it locks the molecule into a more bioactive conformation. However, it can also be detrimental if the preferred conformation is inactive. Branching also introduces chirality, creating stereoisomers that may have different biological activities and metabolic fates.

Pharmacokinetic Impact: The alkyl chain influences key pharmacokinetic (ADME - Absorption, Distribution, Metabolism, Excretion) properties. Increased lipophilicity from a longer chain can improve absorption but may also lead to greater plasma protein binding, reducing the concentration of the free, active drug. nih.gov Shorter, more polar analogs may have lower protein binding but could be more susceptible to rapid renal clearance.

Table 1: Hypothetical Influence of Alkyl Chain Modifications on Physicochemical and Biological Properties

AnalogModificationPredicted Lipophilicity (LogP)Predicted Biological EffectPredicted Pharmacokinetic Profile
4-(3-Iodophenyl)butanoic acidShorter Chain (-1 CH₂)LowerMay decrease binding to hydrophobic targets; potentially higher solubility.May have lower protein binding and faster clearance.
5-(3-Iodophenyl)pentanoic acidParent CompoundBaselineBaseline activity.Baseline profile.
6-(3-Iodophenyl)hexanoic acidLonger Chain (+1 CH₂)HigherMay enhance binding to hydrophobic targets; potentially lower solubility.May have higher protein binding and slower clearance.
5-(3-Iodophenyl)-3-methylpentanoic acidBranched ChainSlightly HigherActivity depends on stereochemistry and conformational restriction.Metabolism may be altered compared to the linear analog.

Impact of Phenyl Ring Substitution Patterns and Regioisomerism on Target Interactions

The iodophenyl ring is a key feature, likely involved in crucial binding interactions with a biological target. The nature, position, and number of substituents on this ring can dramatically alter electronic and steric properties, thereby affecting binding affinity and selectivity.

Detailed Research Findings:

Role of the Iodine Atom: The iodine atom is a large, lipophilic halogen capable of forming halogen bonds—a type of non-covalent interaction that can be important for ligand-receptor binding. Its electron-withdrawing nature also influences the electronics of the phenyl ring.

Additional Substituents: Adding other functional groups to the phenyl ring can further modulate activity. Electron-withdrawing groups (e.g., -NO₂, -CF₃) or electron-donating groups (e.g., -OCH₃, -CH₃) can fine-tune electronic interactions with the target. researchgate.net For instance, adding a hydroxyl or methoxy (B1213986) group could introduce a new hydrogen bond donor or acceptor, potentially increasing binding affinity. Sterically bulky groups could either enhance binding by filling a large pocket or decrease it by causing a clash with the receptor surface.

Table 2: Predicted Effects of Phenyl Ring Substitution Patterns on Target Interaction

AnalogSubstitution PatternPredicted Effect on Target Binding
5-(2-Iodophenyl)pentanoic acidortho-Iodo (Regioisomer)Altered spatial orientation may lead to steric hindrance or improved fit in a different pocket, likely changing activity significantly.
5-(4-Iodophenyl)pentanoic acidpara-Iodo (Regioisomer)Different molecular geometry compared to the meta isomer, which would alter binding interactions and likely result in different potency.
5-(3-Iodo-4-hydroxyphenyl)pentanoic acidAdditional -OH groupPotential for a new hydrogen bond with the target, which could increase binding affinity.
5-(3-Iodo-4-methylphenyl)pentanoic acidAdditional -CH₃ groupIncreased lipophilicity; may enhance binding in a hydrophobic sub-pocket.
5-(3-Trifluoromethylphenyl)pentanoic acidIodine replaced with -CF₃CF₃ is a strong electron-withdrawing group and a bioisostere for iodine in some contexts; could alter electronic interactions and binding mode.

Role of the Carboxylic Acid Moiety in Ligand-Target Binding and Cellular Uptake

The carboxylic acid is a highly polar, ionizable functional group that is often indispensable for the biological activity of a molecule.

Detailed Research Findings:

Target Binding: At physiological pH, the carboxylic acid exists predominantly as its conjugate base, the carboxylate anion (-COO⁻). This negatively charged group is a potent hydrogen bond acceptor and can form strong electrostatic interactions (salt bridges) with positively charged amino acid residues like arginine or lysine (B10760008) within a protein's binding site. nih.gov These high-energy interactions often serve as a crucial anchor point for the ligand. Modifying or replacing this group (e.g., converting it to an ester or amide) often leads to a dramatic loss of activity, confirming its role as a key pharmacophoric feature. researchgate.net

Cellular Uptake: While the polarity of the carboxylic acid can hinder passive diffusion across cell membranes, it can also facilitate entry into cells via specific transporter proteins. nih.gov For example, monocarboxylic acid transporters (MCTs) are known to be responsible for the cellular uptake of many drugs that contain a carboxylate moiety, including various non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov This carrier-mediated transport can be an efficient mechanism for intracellular delivery.

Physicochemical Properties: The carboxylic acid group significantly increases the water solubility of the compound, which is a vital property for drug administration and distribution in the body. However, it can also contribute to high plasma protein binding, as the acidic moiety can interact with basic sites on proteins like albumin. nih.gov

Stereochemical Considerations and Enantiomeric Purity Effects on Biological Activity (e.g., R/S isomers)

While this compound itself is achiral, the introduction of substituents on the alkyl chain (as discussed in section 6.1) or other modifications can create chiral centers, leading to the existence of enantiomers (R and S isomers).

Detailed Research Findings:

Stereoselectivity in Biology: Biological systems, such as enzymes and receptors, are inherently chiral. Consequently, enantiomers of a chiral drug often exhibit different biological activities, a phenomenon known as stereoselectivity. nih.gov One enantiomer (the eutomer) may fit perfectly into the binding site and elicit the desired response, while the other (the distomer) may have lower activity, no activity, or even produce undesirable off-target effects. nih.gov

Importance of Enantiomeric Purity: For any chiral analog of this compound, it would be essential to synthesize, separate, and test each enantiomer individually. For example, studies on the chiral natural product 3-Br-acivicin and its derivatives revealed that only isomers with a specific stereochemistry ((5S, αS)) displayed significant antiplasmodial activity, suggesting that stereochemistry was critical for cellular uptake and/or target engagement. nih.gov

Pharmacokinetic Differences: Enantiomers can also have different pharmacokinetic profiles. They may be absorbed, distributed, metabolized, and excreted at different rates, leading to different effective concentrations and durations of action in the body.

Computational Chemistry and In Silico Approaches for Rational Design

Computational tools are invaluable for prioritizing the synthesis of new analogs, providing insights into potential ligand-target interactions, and predicting biological activity before undertaking laborious and expensive laboratory work.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov It is used to understand the binding mode and estimate the strength of the interaction.

Application to Rational Design:

If a protein target for this compound is identified, molecular docking could be used to generate a plausible 3D model of the ligand-protein complex.

This model would highlight key interactions, such as hydrogen bonds from the carboxylic acid or hydrophobic and halogen-bonding interactions from the iodophenyl ring. biointerfaceresearch.comnih.gov

Docking simulations of virtual analogs (e.g., with different alkyl chain lengths or phenyl ring substitutions) could then be performed. The results, often presented as a "docking score," would help predict which modifications are most likely to improve binding affinity, allowing researchers to prioritize the most promising compounds for synthesis. researchgate.net

QSAR is a mathematical approach that correlates the chemical structure of a series of compounds with their biological activity. mdpi.com It aims to develop a predictive model based on calculated physicochemical properties, known as molecular descriptors.

Application to Rational Design:

To build a QSAR model, a series of analogs of this compound would be synthesized and their biological activity (e.g., IC₅₀ values) measured.

For each analog, various molecular descriptors would be calculated, such as lipophilicity (logP), electronic properties (e.g., Hammett constants), and steric parameters (e.g., molar refractivity).

Statistical methods are then used to generate an equation that relates the descriptors to the observed activity. nih.gov A QSAR study on meta-substituted phenyl propanoic acids, for example, successfully correlated molecular descriptors with agonist activity at the PPAR-gamma receptor. researchgate.net

A validated QSAR model can be used to predict the activity of new, unsynthesized analogs, guiding the design of compounds with potentially enhanced potency. mdpi.com

Molecular Dynamics Simulations for Ligand-Target Interaction Dynamics

Molecular Dynamics (MD) simulations serve as a powerful computational microscope, offering atomic-level insights into the dynamic interactions between a ligand and its biological target over time. While specific MD simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the dynamic behavior of structurally related antagonists targeting the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2) has been investigated. These studies provide a valuable framework for understanding the potential interaction dynamics of this compound with this key receptor.

MD simulations complement static molecular docking by revealing the stability of the ligand-receptor complex, the flexibility of both the ligand and the protein, and the persistent molecular interactions that govern binding affinity and selectivity. For CRTH2 antagonists, these simulations are crucial for elucidating how these molecules stabilize the receptor in an inactive state.

Research into the CRTH2 receptor, a G protein-coupled receptor (GPCR), has utilized MD simulations to explore the binding mechanisms of various antagonists. nih.govpnas.org A key structural feature of many CRTH2 antagonists, including phenylpentanoic acid derivatives, is a carboxylate moiety. nih.gov MD simulations on related compounds confirm that this acidic group forms stable and crucial interactions within a positively charged region of the CRTH2 binding pocket. nih.govpnas.org

A study involving computational tools revealed that the carboxylate moiety of antagonists, similar to the native agonist Prostaglandin D2 (PGD2), contributes significantly to their stability within the CRTH2 binding pocket. nih.gov The simulations demonstrate how specific amino acid residues create a network of interactions that anchor the ligand. For instance, polar interactions with residues such as Arginine (R170) and Lysine (K210) at the distal end of the binding pocket are critical for recognizing the carboxylate group of ligands. pnas.org

The dynamic nature of these simulations allows for the assessment of the stability of the entire complex. This is often quantified by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the simulation trajectory. A stable RMSD value indicates that the complex has reached equilibrium and the ligand remains securely bound within the active site. For example, in simulations of the antagonist CT-133, the tetrahydrocarbazole group was shown to engage in strong interactions that enhanced its stability within the binding pocket, contributing to its antagonistic effect. nih.gov The binding of this antagonist was also observed to induce an inactive state in helix 8 of the receptor, a dynamic change crucial for preventing downstream signaling. nih.gov

Table 1: Key Amino Acid Residues in the CRTH2 Binding Pocket Involved in Antagonist Interactions
ResidueLocationPotential Interaction TypeSignificance
Arg170ECL2Polar / Salt BridgeAnchors the essential carboxylate moiety of the ligand. pnas.org
Lys210TM5Polar / Salt BridgeForms critical polar interactions with the ligand's carboxylate group. pnas.org
Tyr261TM6Hydrophobic / AromaticContributes to binding affinity for certain non-prostanoid ligands.
His106TM3Polar / H-BondPlays a role in ligand binding and receptor function.

The simulation parameters used in these types of studies are critical for ensuring the reliability of the results. While parameters vary between studies, they typically involve defining the force field, the solvent model, and the duration of the simulation.

Table 2: Typical Parameters in Molecular Dynamics Simulations of GPCR-Ligand Complexes
ParameterTypical Value / MethodPurpose
Force FieldAMBER, CHARMM, GROMOSDefines the potential energy function for all atoms in the system.
Solvent ModelExplicit (e.g., TIP3P water) with membrane (e.g., POPC)Simulates the physiological environment of the cell membrane and aqueous solvent.
Simulation Time50 - 200 nanoseconds (ns) or longerAllows the system to reach equilibrium and provides sufficient sampling of molecular motions.
EnsembleNPT (Isothermal-isobaric)Maintains constant number of particles, pressure, and temperature to mimic physiological conditions.
Analysis MetricsRMSD, RMSF, Hydrogen Bond AnalysisQuantifies the stability, flexibility, and specific interactions within the complex.

Emerging Research Directions and Future Investigative Avenues

Development of Novel Synthetic Routes for Improved Efficiency and Scalability in Research

The synthesis of 5-(3-Iodophenyl)pentanoic acid and its derivatives, particularly radiolabeled versions for imaging, is a critical area of development. Traditional methods for preparing such specialized fatty acids can be complex and time-consuming. Current research is therefore aimed at creating more efficient, scalable, and cost-effective synthetic pathways to support broader preclinical and potential clinical investigations.

Key areas of innovation include:

Microfluidic and Droplet-Based Radiochemistry: To improve the synthesis of radiopharmaceuticals, microdroplet reactors are being adapted from conventional macroscale syntheses. nih.govnih.gov These technologies offer significant advantages by reducing reaction volumes, which in turn decreases the consumption of expensive precursor materials and solvents. nih.govnih.gov This approach not only makes the process more cost-effective but also can accelerate synthesis times and, in some cases, improve molar activity. nih.gov

Solid-Phase Synthesis: Inspired by techniques used for synthesizing biopolymers like peptides and nucleic acids, solid-phase synthesis is being explored for the rapid and efficient production of fatty acid analogs. chemrxiv.org This methodology involves anchoring a molecular chain to a solid support and elongating it through sequential chemical reactions, simplifying purification by allowing excess reagents and byproducts to be washed away easily. chemrxiv.org This technique holds the potential to construct libraries of diverse fatty acid analogs for high-throughput screening.

Novel Precursor Development: Research is also focused on developing versatile starting materials that can be easily modified to produce a range of iodinated compounds. For instance, novel synthetic routes have been developed for 3-amino-5-halo-2-iodobenzoates, which serve as flexible building blocks for various pharmaceutical compounds. korea.ac.kr

These advancements are crucial for making complex fatty acid analogs more accessible for widespread research, enabling larger-scale preclinical studies and paving the way for potential translational applications.

Integration with Multimodal Imaging Technologies (e.g., PET/MRI)

The fusion of different imaging modalities, such as Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI), offers a more comprehensive understanding of biological processes by combining functional and anatomical information. While this compound itself is a precursor, its radiolabeled analogs are prime candidates for use in such hybrid imaging systems.

The integration of fatty acid analogs with PET/MRI could provide significant benefits:

PET offers high-sensitivity functional data on fatty acid metabolism by tracking the distribution of a radiolabeled analog (e.g., labeled with Iodine-124).

MRI provides high-resolution anatomical details of the surrounding tissue, allowing for precise localization of metabolic activity.

In cardiac imaging, for example, this combination could simultaneously visualize myocardial fatty acid uptake (PET) and assess cardiac structure, function, and tissue characteristics like fibrosis or edema (MRI). This dual capability would offer a powerful tool for diagnosing and staging complex cardiovascular diseases. Similarly, in oncology, PET/MRI could correlate altered tumor fatty acid metabolism with anatomical tumor boundaries and vascularity, potentially improving treatment planning and response assessment.

Exploration of New Biological Targets and Disease Indications beyond Current Focus

While historically, iodophenyl fatty acid analogs have been predominantly used for myocardial metabolism imaging, researchers are actively exploring their utility in other disease contexts where fatty acid metabolism is dysregulated. plos.orgnih.gov This expansion is driven by the growing understanding of the central role of lipid metabolism in various pathologies.

Emerging areas of investigation include:

Oncology: Many types of cancer cells exhibit altered fatty acid metabolism to support rapid proliferation and survival. Radiolabeled analogs of this compound could serve as probes to visualize and quantify these metabolic changes, potentially aiding in tumor detection, characterization (e.g., distinguishing aggressive from indolent tumors), and monitoring the response to therapies that target metabolic pathways.

Neurology: The brain is highly dependent on lipid metabolism for its structure and function. Neurodegenerative diseases like Alzheimer's and Parkinson's, as well as neuroinflammatory conditions, have been linked to disruptions in fatty acid processing. Imaging agents based on iodophenyl pentanoic acid could offer insights into these metabolic disturbances, providing new avenues for diagnosis and understanding disease progression.

Inflammation and Immunology: Activated immune cells require fatty acids as fuel and as precursors for signaling molecules. The ability to image fatty acid uptake in areas of inflammation could provide a new method for detecting and monitoring inflammatory diseases such as atherosclerosis and autoimmune disorders.

The table below summarizes the current and potential applications of iodophenyl fatty acid analogs.

Disease AreaCurrent FocusEmerging Applications
Cardiology Myocardial metabolism and perfusion imaging. plos.orgnih.govCharacterizing specific cardiomyopathies, monitoring heart failure progression.
Oncology Limited/ExploratoryTumor detection, staging, assessing treatment response, identifying metabolic phenotypes.
Neurology Limited/ExploratoryInvestigating metabolic changes in neurodegeneration and neuroinflammation.
Immunology Limited/ExploratoryImaging inflammatory processes in atherosclerosis and autoimmune diseases.

Application in Preclinical Theranostic Agent Development (Diagnostic and Therapeutic Potential)

The concept of theranostics—combining diagnostic imaging and targeted therapy within a single agent—is a rapidly advancing field in medicine. The iodine atom in this compound makes it an ideal scaffold for developing theranostic agents. By selecting different isotopes of iodine, the same molecular carrier can be used for both imaging and therapy.

This dual functionality is achieved by pairing isotopes:

For Diagnosis (Imaging): A gamma-emitter like Iodine-123 (for SPECT) or a positron-emitter like Iodine-124 (for PET) is used. These isotopes allow for non-invasive visualization of where the fatty acid analog accumulates in the body.

For Therapy (Treatment): A beta-emitter like Iodine-131 is incorporated. When the agent accumulates in the target tissue (e.g., a tumor), the emitted beta particles deliver a cytotoxic radiation dose locally, destroying diseased cells while minimizing damage to surrounding healthy tissue.

A preclinical workflow for a theranostic fatty acid analog would involve first using the diagnostic version to confirm that the target tissue (e.g., a specific tumor) takes up the agent. If significant uptake is confirmed, the patient could then be treated with the therapeutic version, ensuring that the therapy is directed only to the intended site. This personalized approach holds great promise for improving treatment efficacy and reducing side effects, particularly in oncology.

Challenges and Opportunities in Translational Research from Preclinical to Early Investigative Stages

Translating a promising preclinical compound like a this compound derivative into a clinically viable agent involves navigating a complex landscape of scientific, manufacturing, and regulatory challenges.

Challenges:

Scalable Synthesis and GMP Compliance: Moving from small-scale laboratory synthesis to large-scale production under Good Manufacturing Practice (GMP) standards is a significant hurdle. ecancer.org This requires robust, reproducible, and well-documented manufacturing processes to ensure the final product is safe and effective for human use.

Pharmacokinetics and Metabolism: The in-vivo stability of the agent, particularly the carbon-iodine bond, is critical. Premature deiodination can lead to off-target radiation exposure and reduced imaging quality. nih.gov Extensive preclinical studies are needed to understand the metabolic fate of these compounds.

Regulatory Pathways: The regulatory approval process for new radiopharmaceuticals is rigorous. gii.tw It requires comprehensive data on toxicology, dosimetry (radiation dose to organs), and efficacy from preclinical models before human trials can begin.

Cost and Accessibility: The production of radiopharmaceuticals, especially those involving less common isotopes or complex syntheses, can be expensive. gii.tw Ensuring that these agents can be produced and distributed in a cost-effective manner is crucial for their eventual adoption.

Opportunities:

Personalized Medicine: Theranostic agents based on this structure are at the forefront of personalized medicine, offering the ability to select patients who are most likely to respond to a targeted therapy. gii.tw

Advancements in Imaging Technology: Continuous improvements in PET and SPECT scanner technology, including better resolution and sensitivity, can enhance the diagnostic utility of these agents.

Collaborative Research: Strategic collaborations between academic researchers, pharmaceutical companies, and diagnostic companies are accelerating the innovation and translation of new theranostic agents by combining expertise in chemistry, biology, and clinical development. gii.tw

Overcoming these challenges while leveraging the opportunities will be key to realizing the full potential of this compound-based agents in clinical practice.

Q & A

Q. What advanced mass spectrometry techniques quantify trace impurities in this compound?

  • Methodological Answer : HPLC-ESI-TOF/MS with collision-induced dissociation (CID) fragments identifies byproducts (e.g., deiodinated species). Quantify impurities via external calibration curves (0.1–10 ppm detection limits) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.